molecular formula C11H9ClN2O2 B1590480 Ethyl 3-Chloroquinoxaline-2-carboxylate CAS No. 49679-45-0

Ethyl 3-Chloroquinoxaline-2-carboxylate

Cat. No. B1590480
CAS RN: 49679-45-0
M. Wt: 236.65 g/mol
InChI Key: YGTZHKWLTOJGOI-UHFFFAOYSA-N
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Description

Ethyl 3-Chloroquinoxaline-2-carboxylate is a chemical compound with the empirical formula C11H9ClN2O2 . It is used in various scientific research areas due to its unique properties.


Synthesis Analysis

The synthesis of Ethyl 3-Chloroquinoxaline-2-carboxylate involves heating the compound in phosphorous oxychloride . The reaction mixture is then refluxed for a certain period. After cooling, the mixture is diluted with ethyl acetate and washed with a sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of Ethyl 3-Chloroquinoxaline-2-carboxylate is represented by the SMILES string O=C(OCC)C1=NC(C=CC=C2)=C2N=C1Cl . The InChI key for this compound is YGTZHKWLTOJGOI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-Chloroquinoxaline-2-carboxylate has a molecular weight of 236.65 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 330.7±37.0 °C at 760 mmHg . The melting point is 41-42ºC .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Ethyl(quinoxalin-2(1H)one)-3-carboxylate can be transformed into various compounds through chemical reactions such as chlorination, thionation, and reactions with hydrazine hydrate. These transformations yield products like pyrazolylquinoxaline, pyrimido quinoxaline, carbohydrazide, oxadiazoloquinoxaline derivatives, and others, showing the compound's versatility in organic synthesis (Moustafa, 2000).
  • Antimicrobial Applications :

    • Novel furothienoquinoxalines, pyranothienoquinoxalines, and pyrimidopyranothienoquinoxalines synthesized from ethyl-3-mercaptoquinoxaline-2-carboxylate demonstrated significant antibacterial and antifungal activities, highlighting potential applications in developing new antimicrobial agents (Moustafa & Elossaily, 2002).
  • Cancer Research :

    • Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates showed notable anti-proliferative effects against various cancer cell lines, suggesting potential applications in cancer treatment. These compounds also demonstrated strong EGFR inhibitory activity, which is crucial in the context of targeted cancer therapies (Ahmed et al., 2020).
  • Synthesis of Novel Heterocycles :

    • Ethyl-3-hydroxyquinoxaline-2-carboxylate was used to synthesize new benzamides and methanones with confirmed structures through spectral analyses. These compounds may have potential applications in various fields of chemical research (Kotakommula et al., 2016).
  • Pharmacological Activities :

    • A study on the synthesis of 3-chloroquinoxaline-2-carboxamides revealed their potential as serotonin3 (5-HT3) receptor antagonists, indicating possible applications in pharmacology and drug development (Mahesh et al., 2004).

Safety And Hazards

The safety data sheet for Ethyl 3-Chloroquinoxaline-2-carboxylate indicates that it is a combustible solid . The flash point is 153.8±26.5 °C . Further safety and hazard information should be available on the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 3-chloroquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTZHKWLTOJGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484240
Record name Ethyl 3-Chloroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Chloroquinoxaline-2-carboxylate

CAS RN

49679-45-0
Record name Ethyl 3-Chloroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Hajri, MA Esteve, O Khoumeri, R Abderrahim… - European journal of …, 2016 - Elsevier
… The starting products ethyl 3-(arylethynyl)quinoxaline-2-carboxylates 2a-2h were synthesized by Sonogashira reaction from the ethyl 3-chloroquinoxaline-2-carboxylate 1 [26] and …
Number of citations: 33 www.sciencedirect.com
O Khoumeri, FX Vanelle, MD Crozet, T Terme… - Synlett, 2016 - thieme-connect.com
… The starting material, ethyl 3-(2-bromophenyl)quinoxaline-2-carboxylate was prepared by Suzuki–Miyaura reaction from ethyl 3-chloroquinoxaline-2-carboxylate and 2-…
Number of citations: 4 www.thieme-connect.com
GA Eller, B Datterl, W Holzer - Journal of Heterocyclic …, 2007 - Wiley Online Library
Derivatives of the hitherto unknown ring system, pyrazolo[4′,3′:5,6]pyrano[2,3‐b]quinoxalin‐4(1H)‐one, are synthesized in one step from the corresponding 1‐substuituted or 1,3‐…
Number of citations: 34 onlinelibrary.wiley.com
B Oyallon, M Brachet-Botineau, C Logé… - European Journal of …, 2018 - Elsevier
… The synthesis of ethyl 3-chloroquinoxaline-2-carboxylate 3 was achieved in two steps from commercial o-phenylenediamine according to literature procedures [26,27] (Scheme 1). First, …
Number of citations: 29 www.sciencedirect.com
NY Chen, K Lu, JM Yuan, XJ Li, ZY Gu, CX Pan… - Bioorganic …, 2021 - Elsevier
… and bromomalonic acid diethyl ester according to literature procedures [28], was mixed with POCl 3 and refluxed to provide the intermediates ethyl 3-chloroquinoxaline-2-carboxylate 4. …
Number of citations: 4 www.sciencedirect.com
B Avula, CKR Reddivari, RMR Muchumarri… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… Citation 52 reported a novel series of quinoxaline derivatives by Sonogashira reaction from the ethyl 3-chloroquinoxaline-2-carboxylate and various acetylenic compounds catalyzed by …
Number of citations: 2 www.tandfonline.com
N Kumar, P Sharma, N Kaur, A Pareek - Journal of Applicable Chemistry, 2013
Number of citations: 14

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